molecular formula C₁₄H₁₂Br₂O₃ B1145010 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol CAS No. 438246-20-9

2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol

Cat. No. B1145010
CAS RN: 438246-20-9
M. Wt: 388.05
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol (HBBBM) is a synthetic compound with a unique structure and a wide range of applications in scientific research. HBBBM is an important building block for many organic synthesis reactions, and its structure is also used in drug design and development. HBBBM has a wide range of biochemical and physiological effects, making it an important tool in the study of biological processes. In

Scientific Research Applications

2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has a wide range of applications in scientific research. It has been used in the study of enzyme-catalyzed reactions, as a model compound for the study of drug metabolism, and as a reagent in organic synthesis reactions. 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has also been used in the study of molecular structure and drug design. In addition, 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has been used as an anti-cancer drug and as a tool for the study of cell signaling pathways.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is complex and not fully understood. It is believed to interact with various proteins and enzymes in the body, leading to changes in the expression of genes and the activity of enzymes. 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is also believed to affect the activity of certain hormones and neurotransmitters, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, to increase the activity of certain enzymes, and to modulate the activity of certain hormones and neurotransmitters. In addition, 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol has been shown to reduce inflammation and to have anti-oxidant properties.

Advantages And Limitations For Lab Experiments

2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is a useful tool for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it is non-toxic and has a wide range of biochemical and physiological effects. However, 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol is not suitable for use in humans, and its effects in vivo are not well understood.

Future Directions

There are a number of potential future directions for the study of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol. These include further research into the mechanism of action of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol, the study of its effects on various biological processes, the development of new synthetic methods for its synthesis, and the development of new applications for 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol in drug design and drug development. In addition, further research into the biochemical and physiological effects of 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol, as well as its potential therapeutic applications, is needed.

Synthesis Methods

2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol can be synthesized using a variety of methods. The most common method involves the reaction of 2-hydroxy-3-bromobenzyl bromide and 5-bromobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 2-Hydroxy-3-(2-hydroxy-5-bromobenzyl)-5-bromobenzenemethanol in a single step. Other methods of synthesis include the reaction of 2-hydroxy-3-bromobenzyl bromide and 5-bromobenzaldehyde with an oxidizing agent, such as potassium permanganate, or the reaction of 2-hydroxy-3-bromobenzyl bromide and 5-bromobenzaldehyde with a reducing agent, such as sodium borohydride.

properties

IUPAC Name

4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]-6-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2O3/c15-11-1-2-13(18)8(4-11)3-9-5-12(16)6-10(7-17)14(9)19/h1-2,4-6,17-19H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVHJASFWCPVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC2=C(C(=CC(=C2)Br)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol

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